

JNJ16259685: A Technical Guide for the Investigation of Glutamate Signaling

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Compound of Interest		
Compound Name:	JNJ16259685	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. Dysregulation of glutamate signaling has been implicated in a variety of neurological and psychiatric disorders. Metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor, is a key modulator of glutamatergic neurotransmission. **JNJ16259685** is a potent, selective, and systemically active non-competitive antagonist of the mGluR1 receptor.[1][2][3] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of mGluR1 signaling. This technical guide provides an in-depth overview of **JNJ16259685**, including its pharmacological properties, experimental protocols for its use, and its application in studying glutamate signaling.

Pharmacological Profile of JNJ16259685

JNJ16259685 acts as a negative allosteric modulator (NAM) of the mGluR1 receptor, binding to a site distinct from the glutamate binding site. This non-competitive mechanism of action allows it to inhibit receptor function regardless of the concentration of endogenous glutamate. [1]

Quantitative Data Summary



The following tables summarize the key quantitative pharmacological data for **JNJ16259685**, facilitating easy comparison of its potency and selectivity across different experimental paradigms.

Table 1: In Vitro Binding Affinity and Potency of JNJ16259685

Parameter	Species	Receptor/Assa y	Value	Reference
Ki	Rat	mGlu1a	0.34 ± 0.20 nM	[3]
IC50	Rat	mGlu1a (Ca2+ mobilization)	3.24 ± 1.00 nM	[3][4]
IC50	Human	mGlu1a (Ca2+ mobilization)	1.21 ± 0.53 nM	[3][4]
IC50	Rat	Primary Cerebellar Cultures (Inositol Phosphate Production)	1.73 ± 0.40 nM	[3][4]
IC50	Rat	Cerebellar Slices (Synaptic Activation)	19 nM	[4][5]
IC50	Rat	mGlu5a (Ca2+ mobilization)	1.31 ± 0.39 μM	[4]
IC50	Human	mGlu5 (Ca2+ mobilization)	28.3 ± 11.7 μM	[4]

Table 2: In Vivo Receptor Occupancy of JNJ16259685



Parameter	Species	Brain Region	Value	Reference
ED50	Rat	Cerebellum	0.040 mg/kg (s.c.)	[3][4]
ED50	Rat	Thalamus	0.014 mg/kg (s.c.)	[3][4]

Table 3: Selectivity of JNJ16259685

Receptor/Channel	Activity	Concentration	Reference
mGlu2, mGlu3, mGlu4, mGlu6	No agonist, antagonist, or positive allosteric activity	Up to 10 μM	[3]
AMPA, NMDA receptors	No binding	Up to 10 μM	[3]
Other neurotransmitter receptors, ion channels, and transporters	No binding	Not specified	[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of **JNJ16259685** in research. The following sections provide outlines for key experiments.

In Vitro Assays

This protocol is designed to determine the binding affinity (Ki) of **JNJ16259685** for the mGluR1 receptor.

- Materials:
 - Membranes from cells expressing the rat mGlu1a receptor.



0	[3H]	R214127	(radioligand)	١.
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JNJ16259685.

- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- · Scintillation counter.

Procedure:

- Incubate cell membranes with a fixed concentration of [3H]R214127 and varying concentrations of JNJ16259685 in binding buffer.
- Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
- Wash the filters with ice-cold binding buffer.
- Measure the radioactivity on the filters using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a nonlabeled competing ligand.
- Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

This assay measures the ability of **JNJ16259685** to inhibit glutamate-induced increases in intracellular calcium, providing a functional measure of its antagonist activity (IC50).

Materials:

- Cells expressing recombinant rat or human mGlu1a receptors.
- Glutamate.
- JNJ16259685.



- A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- A fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

- Plate cells in a 96-well or 384-well plate and allow them to attach overnight.
- Load the cells with a calcium-sensitive dye for a specified time (e.g., 1 hour) at 37°C.
- Wash the cells with assay buffer.
- Pre-incubate the cells with varying concentrations of **JNJ16259685**.
- Stimulate the cells with a fixed concentration of glutamate.
- Measure the fluorescence intensity over time using a fluorescence plate reader.
- Determine the IC50 value by fitting the concentration-response data to a sigmoidal doseresponse curve.

This assay provides another functional measure of mGluR1 antagonism by quantifying the inhibition of glutamate-stimulated inositol phosphate production.

Materials:

- Primary cerebellar cultures or cells expressing mGluR1.
- [3H]-myo-inositol.
- Glutamate.
- JNJ16259685.
- Lithium chloride (LiCl) to inhibit inositol monophosphatase.
- Dowex anion-exchange resin.



Procedure:

- Label cells overnight with [3H]-myo-inositol.
- Wash the cells and pre-incubate with LiCl and varying concentrations of JNJ16259685.
- Stimulate the cells with glutamate for a specified time.
- Terminate the reaction with an acid (e.g., perchloric acid).
- Isolate the inositol phosphates using anion-exchange chromatography.
- Quantify the amount of [3H]-inositol phosphates by scintillation counting.
- Determine the IC50 value from the concentration-response curve.

Ex Vivo and In Vivo Protocols

This protocol assesses the effect of **JNJ16259685** on synaptic transmission mediated by mGluR1 in a more intact tissue preparation.

Materials:

- Rat cerebellar slices.
- Artificial cerebrospinal fluid (aCSF).
- JNJ16259685.
- Patch-clamp electrophysiology setup.

Procedure:

- Prepare acute cerebellar slices from rats.
- Obtain whole-cell patch-clamp recordings from Purkinje cells.
- Evoke slow mGluR1-mediated excitatory postsynaptic potentials (EPSPs) by stimulating parallel fibers.



- Bath-apply varying concentrations of JNJ16259685 and record the inhibition of the mGluR1-mediated EPSP.
- Construct a concentration-response curve to determine the IC50 value.

This protocol determines the dose of **JNJ16259685** required to occupy a certain percentage of mGluR1 receptors in the brain.

- Materials:
 - Rats.
 - o JNJ16259685.
 - A radiolabeled tracer specific for mGluR1 (e.g., [3H]R214127).
- Procedure:
 - Administer varying doses of JNJ16259685 (e.g., subcutaneously) to different groups of rats.
 - After a specified time, administer the radiolabeled tracer.
 - Euthanize the animals at the time of peak brain tracer concentration.
 - Dissect specific brain regions (e.g., cerebellum, thalamus).
 - Measure the amount of radioactivity in the brain regions.
 - Calculate the percentage of receptor occupancy for each dose by comparing the tracer binding in JNJ16259685-treated animals to vehicle-treated animals.
 - Determine the ED50 value, the dose that produces 50% receptor occupancy.

Visualizations: Signaling Pathways and Experimental Workflows





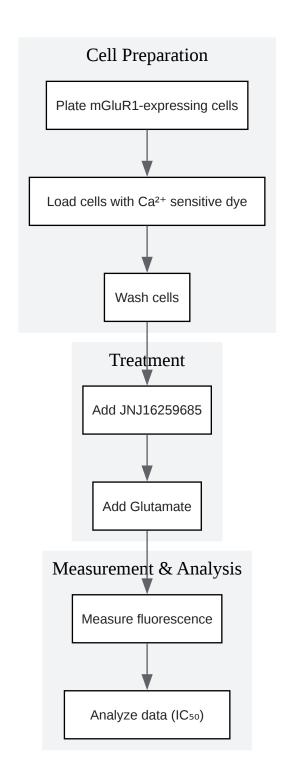


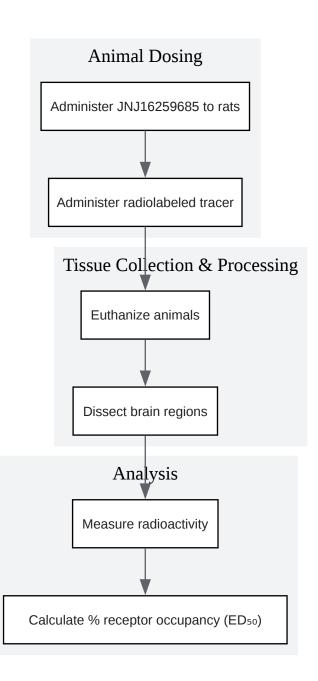
To further clarify the mechanisms and experimental procedures discussed, the following diagrams are provided.











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